2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole

HDAC8 Inhibition Anticancer Activity Breast Cancer

This compound is a strategic intermediate for HDAC8 inhibitor programs—derivative 10b shows activity comparable to FDA-approved vorinostat. The acid-labile Boc group enables chemoselective deprotection for rapid SAR library generation. With LogP 1.9 and MW 275.3, it is ideal for fragment-based screening and scaffold-hopping. Choose this building block for direct follow-up chemistry on validated hits, accelerating your fragment-to-lead process.

Molecular Formula C14H17N3O3
Molecular Weight 275.3 g/mol
CAS No. 1053656-52-2
Cat. No. B1398597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole
CAS1053656-52-2
Molecular FormulaC14H17N3O3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)15-9-11-16-17-12(19-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,18)
InChIKeyVCAVMMFVQZRQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole (CAS 1053656-52-2): A Boc-Protected 1,3,4-Oxadiazole Building Block for Targeted Drug Discovery


2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole (CAS 1053656-52-2) is a synthetic heterocyclic small molecule (MW 275.3 g/mol, C14H17N3O3) . It features a 1,3,4-oxadiazole core substituted at the 2-position with a Boc-protected aminomethyl group and at the 5-position with a phenyl ring [1]. This compound is primarily utilized as a protected intermediate or building block in medicinal chemistry, where the acid-labile Boc group enables controlled deprotection to yield the free amine for further functionalization [2]. Its significance is rooted in the 1,3,4-oxadiazole scaffold, a privileged structure in drug discovery associated with diverse biological activities including anticancer and anti-inflammatory effects [3].

Why 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


The value of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole (CAS 1053656-52-2) is not derived from the oxadiazole scaffold itself, but from its precise, dual-function architecture: a 5-phenyl substituent for target engagement and a 2-Boc-aminomethyl handle for synthetic elaboration [1]. Substituting another 1,3,4-oxadiazole derivative is inadequate because the specific positioning of the protected amine is critical. For instance, the free amine derivative generated from this compound is a direct precursor to the potent and selective HDAC8 inhibitor 10b, which demonstrates anticancer activity comparable to the FDA-approved drug vorinostat (SAHA) [2]. An analog lacking this specific aminomethyl moiety would fail to deliver this activity. Furthermore, the compound's distinct physicochemical profile, characterized by a predicted LogP of 1.9, differentiates it from other oxadiazoles with higher lipophilicity that may exhibit poorer drug-like properties [3]. The acid-labile Boc group also provides a distinct synthetic advantage for orthogonal protection strategies, a feature absent in unprotected or N-acetylated variants [1].

Quantitative Differentiation Guide for 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole: Comparator Data for Scientific Procurement


Potential for Generating a Vorinostat-Comparable HDAC8 Inhibitor via Simple Deprotection

The primary differentiation of this compound lies in its role as a direct precursor to the potent HDAC8 inhibitor 10b. While the Boc-protected form itself is not the active species, its value is defined by the activity of the molecule it generates. After Boc-deprotection and coupling with alanine, the resulting hybrid, 10b, exhibits substantial HDAC8 inhibitory activity and anticancer efficacy comparable to the FDA-approved control, vorinostat (SAHA) [1]. A different 1,3,4-oxadiazole building block, such as 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, would lead to a structurally distinct final compound with unpredictable and likely inferior biological activity .

HDAC8 Inhibition Anticancer Activity Breast Cancer

Enhanced Physicochemical Profile: Lower Lipophilicity Compared to Common Oxadiazole Isosteres

The predicted LogP of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole is 1.9. This value is significantly lower than that of many common 2,5-disubstituted-1,3,4-oxadiazole analogs, such as 2,5-bis(3-methylphenyl)-1,3,4-oxadiazole, which has a predicted LogP of 4.3 [1]. This lower lipophilicity suggests a more favorable profile for aqueous solubility and oral bioavailability, a key differentiator in early-stage drug discovery when selecting building blocks for lead generation libraries [2].

Lipophilicity LogP Drug-likeness

Synthetic Utility: Orthogonal Protection for Specific N-Functionalization

A key differentiator is the acid-labile Boc protecting group. This allows for the chemoselective deprotection of the aminomethyl moiety in the presence of other base-labile protecting groups, a synthetic advantage not offered by the corresponding N-acetyl (Ac) protected analog [1]. The N-Ac group requires harsher cleavage conditions, limiting its compatibility with sensitive substrates. Studies show that the Boc group on similar 2-aminomethyl-1,3,4-oxadiazoles can be selectively cleaved in glacial acetic acid, a transformation that is not compatible with an N-Ac protecting group [2]. This orthogonal reactivity enables the efficient and high-yield synthesis of complex, functionalized 1,3,4-oxadiazole derivatives [3].

Synthetic Chemistry Orthogonal Protection Building Block

Optimal Application Scenarios for 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole Based on Established Evidence


Synthesis of Targeted HDAC8 Inhibitor Libraries for Oncology Research

This compound is the ideal starting material for a medicinal chemistry program focused on developing novel, selective HDAC8 inhibitors. The evidence shows that a derivative of this compound (10b) is a potent inhibitor with activity comparable to an approved drug [1]. Researchers can use this building block as a fixed core, coupling the deprotected amine with various amino acids (like glycine or alanine) to rapidly generate a library of analogs for structure-activity relationship (SAR) studies, building on existing data for a faster path to a lead candidate [1].

Construction of Orthogonally Protected Peptidomimetics and Bifunctional Probes

The compound's orthogonal Boc protection makes it a strategic intermediate for synthesizing complex peptidomimetics [2]. The acid-labile Boc group allows for the chemoselective unveiling of the amine for coupling to a peptide chain or functional element, without disturbing other protecting groups. This scenario is particularly valuable for creating bifunctional molecules, such as PROTACs or fluorescent probes, where the 1,3,4-oxadiazole can serve as a rigid linker with favorable physicochemical properties (LogP 1.9) [3].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Given its favorable LogP of 1.9 and a molecular weight (275.3 g/mol) within an ideal fragment range, this compound can be directly incorporated into fragment libraries for screening against a variety of targets [3]. Its 'two-point' pharmacophore—a phenyl ring and a protected amine—offers vectors for fragment growth or linking. The procurement of this specific building block, rather than a generic oxadiazole, allows for direct follow-up chemistry on validated hits, accelerating the fragment-to-lead process [2].

Development of Novel Anti-infective Agents via Scaffold Hopping

The 1,3,4-oxadiazole core is a validated bioisostere for amides and esters [4]. This compound can be used in a scaffold-hopping strategy to replace metabolically labile amide bonds in existing antibacterial or antiviral leads. The presence of the protected amine allows for the introduction of diverse side chains to explore new chemical space and potentially overcome resistance mechanisms, backed by the core scaffold's established potential in antimicrobial research .

Quote Request

Request a Quote for 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.